molecular formula C12H12LiNO2S B2521886 Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate CAS No. 2413868-74-1

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate

Cat. No.: B2521886
CAS No.: 2413868-74-1
M. Wt: 241.23
InChI Key: BXHHBUBOXZTEPS-UHFFFAOYSA-N
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Description

Lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate is a lithium salt derived from the 6-tert-butyl-substituted benzothiazole-2-carboxylic acid. The benzothiazole core comprises a fused benzene and thiazole ring system, with a carboxylate group at position 2 and a bulky tert-butyl substituent at position 6. However, discrepancies exist in available lists a molecular formula of C10H5F3O2S, which conflicts with the expected formula (C11H12LiNO2S) for a 6-tert-butyl derivative, suggesting possible misreporting or confusion with a trifluoromethyl-substituted analog .

Properties

IUPAC Name

lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJZGPZZVCVKDV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=CC2=C(C=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413868-74-1
Record name lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis
Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate serves as an important reagent in organic synthesis. It is utilized for the preparation of various benzothiazole derivatives through multiple synthetic pathways such as:

  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques

These methods facilitate the generation of compounds with potential biological activities, particularly in the context of antimicrobial and antifungal properties .

Table 1: Synthetic Pathways for Benzothiazole Derivatives

Synthetic MethodDescription
Knoevenagel CondensationReaction involving aldehydes and active methylene compounds.
Biginelli ReactionMulticomponent reaction yielding dihydropyrimidinones.
Microwave IrradiationAccelerates reactions by providing uniform heating.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, which are noted for their resistance to conventional antibiotics .

Mechanism of Action
The compound's mechanism involves inhibition of critical enzymes necessary for bacterial growth and replication, making it a candidate for further development in antibiotic therapies.

Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against M. tuberculosis, demonstrating moderate to good anti-tubercular activity compared to standard reference drugs .

Medical Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound in treating diseases associated with bacterial infections. The compound's ability to modulate neurotransmitter signaling pathways suggests potential applications in neuropharmacology .

Table 2: Therapeutic Applications and Research Findings

Application AreaFindings
AntimicrobialEffective against resistant bacterial strains.
NeuropharmacologyModulates neurotransmitter activity.

Industrial Applications

Catalyst in Industrial Processes
In industrial settings, this compound is employed as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of processes such as polymerization and material synthesis .

Material Development
The compound's unique chemical properties allow it to be used in developing new materials with enhanced performance characteristics, particularly in coatings and plastics .

Mechanism of Action

The mechanism of action of lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate with analogous benzothiazole carboxylates:

Compound Name Molecular Formula Substituents Counterion/Functional Group Molecular Weight Key Properties/Applications
Lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate* C10H5F3O2S (reported) 6-tert-butyl Lithium 246.21 g/mol Potential use in coordination chemistry
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (2BS) C10H10N2O2S 6-carboxylate, 2-amino Ethyl ester 222.26 g/mol Intermediate in medicinal chemistry
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate C11H11NO2S 6-carboxylate, 2-methyl Ethyl ester 237.28 g/mol Synthetic precursor for heterocyclic systems
Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate C9H4F3NO2S 6-trifluoromethyl Lithium 255.13 g/mol Enhanced lipophilicity for drug design
Sodium 6-bromo-1,3-benzothiazole-2-carboxylate C8H3BrNNaO2S 6-bromo Sodium 280.07 g/mol Halogenated analog for cross-coupling reactions

*Note: Molecular formula discrepancy suggests possible misassignment in .

Key Comparative Insights:

Trifluoromethyl (CF3) in the analog () increases electronegativity and lipophilicity, making it suitable for bioactive molecule design . Bromo substituents () enable functionalization via cross-coupling reactions, a feature absent in the tert-butyl derivative .

Counterion Influence :

  • Lithium salts () may exhibit higher solubility in polar solvents compared to sodium salts (), which are more hygroscopic .
  • Ethyl esters () serve as hydrolyzable prodrugs or intermediates, contrasting with the ionic nature of carboxylate salts .

Applications :

  • Carboxylate derivatives of benzothiazoles are explored as metallo-β-lactamase inhibitors (e.g., imidazole-2-carboxylates in ), though direct data on the target compound is lacking .
  • Lithium-based compounds are pivotal in battery materials (), but the tert-butyl derivative’s electrochemical behavior remains unstudied .

Structural and Electronic Considerations

highlights that isovalency (similar valence electrons) and structural geometry dictate chemical behavior. While the target compound shares a benzothiazole-carboxylate backbone with analogs, its tert-butyl group disrupts electronic conjugation compared to electron-withdrawing groups (e.g., CF3 in ). This steric hindrance may reduce binding efficiency in enzyme inhibition but improve stability in high-temperature applications .

Biological Activity

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 6-tert-butyl-1,3-benzothiazole-2-carboxylic acid with a lithium base in an organic solvent such as tetrahydrofuran (THF) under inert conditions. This method ensures high purity and yield of the compound for subsequent biological evaluations .

Biological Activities

Antimicrobial Properties
this compound has demonstrated significant antimicrobial and antifungal properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity
Recent research has shown that derivatives of benzothiazole compounds, including this compound, possess anticancer properties. In vitro studies have indicated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives have shown effective inhibition against breast and gastric cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. For example, it has been implicated in inhibiting 17β-HSD10 activity, which is relevant in Alzheimer's disease pathology .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the minimal inhibitory concentration (MIC) of various benzothiazole derivatives against common pathogens. This compound showed an MIC of 50 μg/mL against tested organisms, indicating potent antimicrobial activity .
  • Cytotoxicity Against Cancer Cells
    In a comparative study involving several benzothiazole derivatives, this compound demonstrated significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values indicating strong potential for therapeutic applications .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMIC/IC50 Values
This compoundHighHighMIC: 50 μg/mL / IC50: Variable
Lithium 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylateModerateModerateNot specified
Lithium 6-tert-butyl-1,3-benzothiazole-2-sulfonateLowLowNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate?

  • Methodological Answer : The synthesis typically involves three steps: (1) Nucleophilic substitution at the 6-position of the benzothiazole core using tert-butyl groups under basic conditions (e.g., NaH/DMF) ; (2) Carboxylation at the 2-position via hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water) ; and (3) Cation exchange with lithium salts (e.g., LiCl in anhydrous ethanol). Key reagents include tert-butyl halides, methyl 1,3-benzothiazole-2-carboxylate derivatives, and lithium hydroxide .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., tert-butyl group at C6: δ ~1.4 ppm for -C(CH3_3)3_3) .
  • FT-IR : Carboxylate stretching vibrations (~1600-1650 cm1^{-1}) distinguish the lithium salt from ester precursors .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous benzothiazole structures .

Q. How does the tert-butyl group influence reactivity in substitution reactions?

  • Methodological Answer : The bulky tert-butyl group at C6 sterically hinders electrophilic substitution at adjacent positions but stabilizes intermediates via hyperconjugation. For example, bromination at C4 requires elevated temperatures (80°C) and Lewis acids like FeBr3_3 .

Advanced Research Questions

Q. How can reaction yields be optimized for lithium salt formation from carboxylate precursors?

  • Methodological Answer :

  • Solvent choice : Anhydrous ethanol or THF minimizes side reactions (e.g., esterification) .
  • Cation exchange : Use excess LiCl (2.5 equiv.) and reflux for 12 hours to ensure complete conversion .
  • Monitoring : Track reaction progress via conductivity measurements or ion chromatography .

Q. How to resolve contradictions between computational and experimental data on electronic properties?

  • Methodological Answer :

  • DFT calculations : Compare HOMO-LUMO gaps with UV-Vis spectra (e.g., discrepancies may arise from solvation effects not modeled computationally) .
  • XPS validation : Confirm charge distribution at the carboxylate oxygen atoms, which may differ from Mulliken charges .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Coordination complexes : Replace lithium with transition metals (e.g., Cu2+^{2+}) to exploit ligand properties, as demonstrated in benzothiazole-copper polymers .
  • Functional group interconversion : Convert the carboxylate to amides via EDCI/HOBt coupling, retaining the benzothiazole scaffold’s π-stacking ability .

Q. What analytical methods detect environmental degradation byproducts of this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantifies trace metabolites (e.g., 6-tert-butyl-1,3-benzothiazole) using a C18 column and negative ionization mode .
  • Solid-phase extraction (SPE) : Isolate polar degradation products with hydrophilic-lipophilic balance (HLB) cartridges .

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